molecular formula C14H14O4 B12121052 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid

5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid

Cat. No.: B12121052
M. Wt: 246.26 g/mol
InChI Key: ZYYZIANEANBWQS-UHFFFAOYSA-N
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Description

5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID is a complex organic compound that features a furan ring substituted with a carboxylic acid group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products include furan-2,5-dicarboxylic acid.

    Reduction: Products include 5-(2,3-dimethylphenoxymethyl)furan-2-methanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenoxy methyl group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: A related compound with applications in polymer production.

    5-Hydroxymethylfurfural: Another furan derivative with potential as a bio-based chemical.

Uniqueness

5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-9-4-3-5-12(10(9)2)17-8-11-6-7-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

ZYYZIANEANBWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(O2)C(=O)O)C

Origin of Product

United States

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